molecular formula C21H24N4O2 B11388520 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11388520
M. Wt: 364.4 g/mol
InChI Key: ZHABGSFIJHCLGE-UHFFFAOYSA-N
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Description

This compound belongs to the family of dihydroisoquinoline alkaloids , which are widely distributed in plants such as Aconitum and Delphinium. These alkaloids exhibit diverse physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects . Now, let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One key strategy employed by researchers is the oxidative dearomatization/Diels-Alder cycloaddition reaction . This approach has enabled the construction of six different dihydroisoquinoline alkaloids and their corresponding skeletons, including atisine, denudatine, arcutane, arcutine, napelline, and hetidine .

Reaction Conditions:: The specific reaction conditions for each step may vary, but the oxidative dearomatization and Diels-Alder reactions play pivotal roles in assembling the complex structure of this compound.

Industrial Production:: While industrial-scale production methods are not widely reported, the synthetic strategies developed in research laboratories provide valuable insights for potential large-scale synthesis.

Chemical Reactions Analysis

Reaction Types:: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. These transformations contribute to its structural diversity and biological activity.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) could be employed.

    Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) may occur.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the functional groups present. Detailed studies would reveal the intermediates and final products.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for understanding complex alkaloid chemistry.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes, receptors, and enzymes.

    Drug Discovery: Screening for potential therapeutic applications, especially in pain management and inflammation.

Industry:: While direct industrial applications are limited, insights gained from its synthesis contribute to the broader field of natural product chemistry.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Uniqueness:: Highlighting its uniqueness compared to other dihydroisoquinoline alkaloids is essential. Further research could explore its distinct features and potential advantages.

Similar Compounds:: Other dihydroisoquinoline alkaloids include aconitine, delphinine, and higenamine. Comparing their structures, activities, and applications would provide valuable context .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-15-10-11-18(13-16(15)2)25-23-19(14-26)20(24-25)21(27)22-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,26H,6,9,12,14H2,1-2H3,(H,22,27)

InChI Key

ZHABGSFIJHCLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCCC3=CC=CC=C3)CO)C

Origin of Product

United States

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